molecular formula C14H18FN3O2S B5703360 ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate

ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate

Katalognummer B5703360
Molekulargewicht: 311.38 g/mol
InChI-Schlüssel: KWSYDILHRPVKIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B-cell malignancies. In

Wirkmechanismus

BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to the inhibition of B-cell activation, proliferation, and survival, ultimately resulting in the induction of apoptosis.
Biochemical and Physiological Effects:
ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been shown to effectively inhibit the growth and survival of B-cell malignancies in preclinical studies. It has also been found to have minimal off-target effects, reducing the risk of toxicity. In addition, ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has demonstrated the ability to overcome resistance to other BTK inhibitors, making it a promising therapeutic option for patients who have failed previous treatments.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. It also has a good pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one limitation is that it may not be effective in all patients, as some may have mutations in BTK that render them resistant to inhibition.

Zukünftige Richtungen

There are several potential future directions for the development of ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate. One area of focus is the combination of ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance its efficacy and overcome resistance. Another direction is the investigation of ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate in other B-cell malignancies, such as Waldenstrom macroglobulinemia or multiple myeloma. Additionally, the development of biomarkers to predict response to ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate could help to identify patients who are most likely to benefit from treatment.

Synthesemethoden

The synthesis of ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate involves several steps, starting with the reaction of 4-fluoroaniline with carbon disulfide to form the corresponding thiourea. The thiourea is then reacted with ethyl 1-piperazinecarboxylate to form the desired product. The final compound is purified by column chromatography to obtain a white solid with a high degree of purity.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also demonstrated efficacy in overcoming resistance to other BTK inhibitors, such as ibrutinib. ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate is currently in Phase 1 clinical trials for the treatment of relapsed or refractory CLL and other B-cell malignancies.

Eigenschaften

IUPAC Name

ethyl 4-[(4-fluorophenyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2S/c1-2-20-14(19)18-9-7-17(8-10-18)13(21)16-12-5-3-11(15)4-6-12/h3-6H,2,7-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSYDILHRPVKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-fluorophenyl)carbamothioyl]piperazine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.